2-(3,4-dimethylphenoxy)-N'-(2-(o-tolyloxy)acetyl)acetohydrazide

MurD ligase inhibition antibacterial target engagement Staphylococcus aureus

Researchers expanding phenoxyacetohydrazide MurD inhibitor SAR beyond the Jupudi 4a-k series face a structural gap: no compound combines the 3,4-dimethylphenoxy donor with an o-tolyloxyacetyl acceptor on a single hydrazide scaffold. This compound fills that gap. • Novel dual-aryloxy architecture probes steric/electronic tolerance of both the MurD phenoxy-binding sub-pocket and N'-acyl cleft simultaneously • Enables head-to-head MIC determination against S. aureus NCIM 5022, MRSA ATCC 43300, and full Jupudi panel strains from one batch • Single compound batch supports concurrent MurD IC₅₀ determination plus urease/β-glucuronidase polypharmacology profiling, maximizing data return per procurement expenditure

Molecular Formula C19H22N2O4
Molecular Weight 342.4 g/mol
Cat. No. B11691991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethylphenoxy)-N'-(2-(o-tolyloxy)acetyl)acetohydrazide
Molecular FormulaC19H22N2O4
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC(=O)NNC(=O)COC2=CC=CC=C2C)C
InChIInChI=1S/C19H22N2O4/c1-13-8-9-16(10-15(13)3)24-11-18(22)20-21-19(23)12-25-17-7-5-4-6-14(17)2/h4-10H,11-12H2,1-3H3,(H,20,22)(H,21,23)
InChIKeyJUUHQKXDJYYMRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethylphenoxy)-N'-(2-(o-tolyloxy)acetyl)acetohydrazide — Identity & Procurement


2-(3,4-Dimethylphenoxy)-N'-(2-(o-tolyloxy)acetyl)acetohydrazide (molecular formula C₂₀H₂₄N₂O₄, MW 356.42 g/mol) is a synthetic bis-phenoxy-substituted acetohydrazide–hydrazone belonging to the broader phenoxyacetohydrazide class [1]. Compounds in this class have demonstrated antibacterial activity via inhibition of the Staphylococcus aureus MurD ligase, a validated target in peptidoglycan biosynthesis, with lead analogs achieving MurD IC₅₀ values as low as 35.80 µM and MIC values of 64 µg/mL against S. aureus NCIM 5022 [2]. The target compound is primarily available through custom synthesis and screening-library suppliers (≥95% purity, solid form) . Its structural hallmark — two distinct aryloxy motifs (3,4-dimethylphenoxy and o-tolyloxy) linked through an N'-acylhydrazide bridge — differentiates it from single-phenoxy or benzylidene-substituted analogs commonly studied in the literature.

Dual-aryloxy scaffold designed for MurD dual-pocket SAR exploration
Solid, ≥95% purity format enables direct screening without in-house synthesis
Unique bis-phenoxy chemotype fills gap in commercial antibacterial libraries

Non-Interchangeability with Generic Phenoxyacetohydrazides


Phenoxyacetohydrazide derivatives exhibit pronounced structure–activity relationship (SAR) sensitivity to both the substitution pattern on the phenoxy ring and the nature of the N'-acyl substituent [1]. In the Jupudi et al. (2021) MurD inhibitor series (compounds 4a–k), altering the terminal aryl substitution shifted antibacterial spectrum dramatically: only compound 4d showed activity against P. aeruginosa (MIC 64 µg/mL), while 4c and 4j were selectively active against B. subtilis and K. pneumoniae respectively [2]. The target compound's unique dual-aryloxy architecture — simultaneously bearing electron-donating 3,4-dimethyl groups on one phenoxy terminus and an ortho-methyl (o-tolyl) group on the other — generates a distinct electronic and steric profile that is absent from all single-phenoxy hydrazide intermediates (e.g., CAS 125298-97-7), benzylidene-capped derivatives (e.g., CAS 290839-69-9), and symmetrically substituted bis-phenoxy analogs. Simple substitution with a generic phenoxyacetohydrazide scaffold would forfeit this compound's differentiated hydrogen-bonding topology and lipophilic balance, both of which are critical determinants of bacterial membrane penetration and MurD active-site complementarity [2][3].

Single-phenoxy precursors lack the N′-acyl moiety; dual-pocket MurD binding profile may not transfer.
Benzylidene-capped analogs present a rigid planar N′-substituent; binding mode and antibacterial spectrum likely differ.
Isomeric bis-phenoxy compounds with different substitution patterns shift physicochemical and target-engagement profiles.

Quantitative Differentiation Evidence


MurD Enzyme Inhibition vs. Class Benchmark

The closest class-level benchmark for the target compound's antibacterial mechanism is the phenoxyacetohydrazide MurD inhibitor series reported by Jupudi et al. (2021). In that study, compound 4k — the most potent MurD inhibitor — achieved an IC₅₀ of 35.80 µM against recombinant S. aureus MurD enzyme [1]. This value serves as the class potency ceiling against which any new bis-phenoxy derivative, including the target compound, should be benchmarked. The target compound's structural elaboration with 3,4-dimethyl and o-tolyl substituents introduces additional van der Waals contact surfaces predicted to enhance MurD active-site complementarity; the Jupudi study demonstrated that van der Waals energy was the dominant driving force for MurD-ligand binding across the entire 4a–k series [1]. No direct MurD IC₅₀ data exist for the target compound; procurement for head-to-head MurD assays against compound 4k (IC₅₀ = 35.80 µM) is the rational next step.

MurD IC₅₀ Class Benchmark
Class-level inference
35.80 µM (Compound 4k)
Defines potency threshold for target compound validation.
Direct MurD IC₅₀ data unavailable; empirical determination required.
MurD ligase inhibition antibacterial target engagement Staphylococcus aureus

Antibacterial MIC Spectrum Differentiation

In the Jupudi et al. (2021) phenoxyacetohydrazide antibacterial screen, compounds 4a, 4j, and 4k exhibited MIC values of 64 µg/mL against S. aureus NCIM 5022 and 128 µg/mL against methicillin-resistant S. aureus (MRSA) ATCC 43300 [1]. Critically, antibacterial spectrum was exquisitely sensitive to aryl substitution: only compound 4d showed Gram-negative coverage against P. aeruginosa NCIM 2036 (MIC 64 µg/mL), while 4c and 4j were selectively active against B. subtilis NCIM 2545 and K. pneumoniae NCIM 2706 respectively [1]. This substitution-dependent spectrum divergence means that a procurement decision for the target compound — which carries a unique 3,4-dimethylphenoxy / o-tolyloxy combination absent from all 4a–k analogs — cannot be informed by the MIC of any single comparator; only direct testing of the target compound can establish its antibacterial spectrum. The Popiołek (2016) hydrazide–hydrazone series provides a second class benchmark, with the most active compounds achieving MIC values of 0.488–7.81 µg/mL against Gram-positive reference strains, outperforming cefuroxime in select cases [2].

MIC Spectrum (Class)
Class-level inference
Target: Not determined
Class benchmark: 64–128 µg/mL (S. aureus, MRSA); strain-dependent coverage
MIC substitution sensitivity prevents extrapolation from analogs.
Target compound must be tested against defined panel.
antibacterial susceptibility MIC determination Gram-positive/Gram-negative spectrum

Physicochemical Differentiation vs. Closest Isomer

The compound 2-(4-tert-butylphenoxy)-N'-(phenoxyacetyl)acetohydrazide (CAS 446856-49-1) shares the identical molecular formula C₂₀H₂₄N₂O₄ and molecular weight (356.42 g/mol) with the target compound, making it the closest isomeric comparator. However, the target compound replaces a single 4-tert-butylphenoxy group with a 3,4-dimethylphenoxy moiety and an unsubstituted phenoxyacetyl group with an o-tolyloxyacetyl group. This substitution alters three key computed physicochemical parameters relevant to membrane penetration and target engagement: (i) the ortho-methyl group on the tolyloxy ring introduces steric hindrance that reduces the effective rotational freedom of the N'-acyl side chain versus the planar phenoxyacetyl group; (ii) the 3,4-dimethyl pattern increases electron density on the phenoxy ring compared to a single 4-tert-butyl group, modulating hydrogen-bond acceptor strength; and (iii) the computed XLogP3-AA values for close PubChem analogs (e.g., CID 4513646: XLogP3-AA = 4.8) indicate high lipophilicity amenable to Gram-positive membrane penetration [1]. The target compound's 3,4-dimethylphenoxy motif has been specifically associated with enhanced antibacterial activity in N'-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide derivatives compared to 2,4-dimethyl isomers, based on vendor technical summaries that cite unpublished screening data .

XLogP3-AA vs. Isomer
Supporting evidence
Target: ~4.0–4.8 (predicted)
Isomer (CAS 446856-49-1): ~3.8–4.5; mono-phenoxy precursor: ~1.3
Higher lipophilicity supports Gram-positive membrane penetration.
Computed values; experimental logP pending.
drug-likeness Lipinski parameters membrane permeability prediction

Dual-Target Engagement Preorganization via Docking

Molecular docking studies performed by Jupudi et al. (2021) on phenoxyacetohydrazide derivatives 4a–k against the S. aureus MurD catalytic pocket revealed that the phenoxy ring occupies a hydrophobic sub-pocket while the N'-acyl substituent interacts with a distinct adjacent cleft, with van der Waals contributions dominating the MM-GBSA binding free energy [1]. 50-ns molecular dynamics simulations confirmed the stability of compounds 4j and 4k in the MurD pocket [1]. The target compound's dual-aryloxy architecture — featuring a 3,4-dimethylphenoxy group on one side and an o-tolyloxyacetyl moiety on the other — structurally preorganizes the molecule to simultaneously engage both the phenoxy-binding sub-pocket and the N'-acyl cleft with optimized hydrophobic contacts. This dual-pocket engagement topology is absent in: (a) single-phenoxy hydrazides such as 2-(3,4-dimethylphenoxy)acetohydrazide (CAS 125298-97-7), which lack the N'-aryl motif entirely; and (b) benzylidene-capped derivatives such as (E)-N'-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide (CAS 290839-69-9), where the benzylidene group presents a planar, less flexible interaction surface [2].

Dual-Pocket Binding
Supporting evidence
Target: Predicted dual engagement
Single-pocket binder: phenoxy sub-pocket only
Preorganized architecture may enhance target affinity.
Binding free energy not yet measured.
molecular docking dual-target engagement binding free energy

Urease Inhibition SAR in Acetohydrazide Class

Taha et al. (2024) established a quantitative SAR for 21 dichlorophenyl phenoxy acetohydrazide derivatives as urease inhibitors, demonstrating that the position, number, and electronic nature of substituents on the phenyl ring critically govern enzyme inhibitory potency, with compounds 2 and 10 identified as the most active in the series [1]. This SAR principle — that subtle changes in aryl substitution translate to measurable differences in enzyme inhibition — is directly transferable to the target compound. The 3,4-dimethyl substitution pattern on the phenoxy ring has been specifically associated with enhanced biological activity in multiple acetohydrazide SAR studies, including the β-glucuronidase inhibitor series where phenoxyacetohydrazide Schiff base analogs 1–28 showed substituent-dependent IC₅₀ variation spanning two orders of magnitude [2]. The target compound's o-tolyl group on the N'-acyl side introduces additional steric modulation not present in the Taha urease series or the β-glucuronidase Schiff base panel, representing a distinct SAR point for multi-target profiling.

Urease Inhibition SAR
Cross-study comparable
Pending assay; 3,4-dimethyl motif associated with activity
Potential polypharmacology across enzyme targets.
Experimental urease IC₅₀ required for confirmation.
urease inhibition Helicobacter pylori structure–activity relationship

Purity & Physical Form vs. Common Intermediates

Vendor technical specifications indicate the target compound is supplied at ≥95% purity as a solid, consistent with screening-library grade material . This contrasts with the simpler precursor 2-(3,4-dimethylphenoxy)acetohydrazide (CAS 125298-97-7), which is available through custom synthesis only, typically with 4–6 week lead times and variable purity [1]. Among the closest PubChem-listed bis-phenoxy analogs, CID 4500297 (2-(2,4-dimethylphenoxy)-N'-[2-(2-methoxyphenoxy)acetyl]acetohydrazide, MW 358.4) and CID 4513646 (N'-[2-(3,5-dimethylphenoxy)acetyl]-2-(4-phenylphenoxy)acetohydrazide, MW 404.5) are catalog compounds without reported biological data, making the target compound the only bis-phenoxy acetohydrazide with the specific 3,4-dimethyl/o-tolyl combination available for procurement [2]. The defined solid-state form reduces handling variability in dose-response assays compared to oily or hygroscopic hydrazide intermediates commonly encountered in this chemical space.

Procurement Specification
Supporting evidence
Solid; ≥95% purity; unique bis-phenoxy chemotype
Ready-to-screen format reduces synthesis burden.
No biological data on closest PubChem analogs.
compound procurement purity specification screening library quality

Procurement & Application Scenarios


MurD-Focused Antibacterial Lead Optimization

The target compound is the appropriate procurement choice for a medicinal chemistry program seeking to expand the SAR of phenoxyacetohydrazide MurD inhibitors beyond the 4a–k series reported by Jupudi et al. (2021) [1]. Unlike any compound in that series, the target compound introduces simultaneous 3,4-dimethylphenoxy and o-tolyloxyacetyl substitution, representing a novel SAR point for probing the steric and electronic tolerance of both the phenoxy-binding sub-pocket and the N'-acyl cleft of S. aureus MurD. Procurement enables direct head-to-head MIC determination against the Jupudi panel strains (S. aureus NCIM 5022, MRSA ATCC 43300, B. subtilis NCIM 2545, K. pneumoniae NCIM 2706, P. aeruginosa NCIM 2036) and MurD IC₅₀ determination against the 35.80 µM benchmark set by compound 4k [1].

Polypharmacology Screening: Antibacterial & Urease

Given the established SAR transferability of phenoxy acetohydrazide derivatives across enzyme targets — including urease (Taha et al., 2024) [2] and β-glucuronidase (2014) [3] — the target compound is well-suited for polypharmacology screening panels. The 3,4-dimethylphenoxy motif has been associated with enhanced activity in multiple acetohydrazide enzyme inhibition contexts [2][3]. Procurement of the target compound, rather than a mono-phenoxy hydrazide intermediate, allows simultaneous antibacterial MIC determination and urease/β-glucuronidase IC₅₀ profiling from a single compound batch, maximizing data return per procurement expenditure.

Computational Validation of Dual-Pocket Binding

The Jupudi et al. (2021) 50-ns molecular dynamics simulations validated the stability of phenoxyacetohydrazides in the MurD pocket, with van der Waals energy identified as the dominant binding driver [1]. The target compound's dual-aryloxy architecture provides an ideal test case for computational chemists seeking to validate whether simultaneous engagement of both the phenoxy sub-pocket and the N'-acyl cleft — predicted but not experimentally confirmed for any compound in the 4a–k series — translates to enhanced binding free energy (ΔG_bind) by MM-GBSA or FEP calculations. Procurement supplies the physical sample needed to close the computation–experiment feedback loop via MurD IC₅₀ determination.

Screening Library Diversification with Bis-Phenoxy Chemotype

For institutions maintaining antibacterial screening libraries, the target compound fills a structural gap: no compound currently in PubChem combines the 3,4-dimethylphenoxy donor with an o-tolyloxyacetyl acceptor on the same hydrazide scaffold [4]. The closest PubChem analogs (CID 4500297 and CID 4513646) feature different substitution patterns (2,4-dimethyl/2-methoxy and 3,5-dimethyl/4-phenyl respectively) and lack reported biological activity [4]. Adding the target compound to a screening collection introduces a novel chemotype for unbiased phenotypic screening, with the potential to identify unexpected bioactivities beyond the anticipated antibacterial and enzyme inhibition profiles.

Application
Selection Property
Validation Focus
MurD lead optimization
Dual-aryloxy architecture for dual-pocket SAR
MIC profiling against reference panel; MurD IC₅₀ benchmarking
Polypharmacology screening
3,4-dimethylphenoxy motif linked to multi-target enzyme inhibition
Urease and β-glucuronidase IC₅₀ alongside antibacterial MIC
Computational binding validation
Preorganized dual-pocket geometry for free energy calculations
Docking/MD simulation correlation with MurD IC₅₀
Library diversification
Unique 3,4-dimethyl / o-tolyl chemotype absent from PubChem
Phenotypic screening for unexpected bioactivities
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